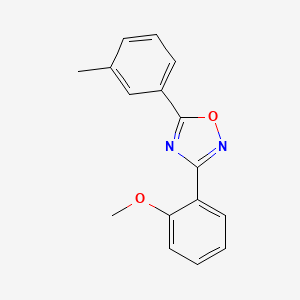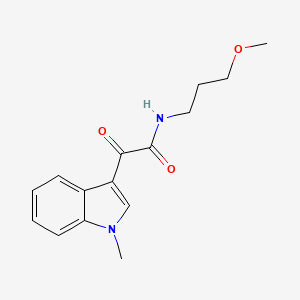malonate](/img/structure/B5216924.png)
diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate, also known as BMM, is a synthetic compound that has gained a lot of attention in scientific research due to its potential applications in various fields. BMM is a malonic ester derivative that contains a benzoylamino group and a 4-methylphenoxy group. In
Applications De Recherche Scientifique
Diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has been shown to have anticancer, antifungal, and antibacterial properties. diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has also been studied for its potential use as an insecticide and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target organism. In cancer cells, diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has been found to have a number of biochemical and physiological effects. In vitro studies have shown that diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate can induce apoptosis (programmed cell death) in cancer cells, inhibit fungal and bacterial growth, and act as a potent antioxidant. diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has also been found to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate is also highly reactive and can be difficult to work with due to its sensitivity to air and moisture. Additionally, diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate has a short half-life and can degrade quickly in biological systems, which can limit its use in vivo.
Orientations Futures
There are several future directions for diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate research. One area of interest is the development of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another area of research is the use of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate as a catalyst in organic reactions, which could have significant implications for the field of organic chemistry. Additionally, further research is needed to fully understand the mechanism of action of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate and its potential applications in other areas of scientific research.
Méthodes De Synthèse
Diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate can be synthesized through a multistep reaction process that involves the condensation of malonic ester with benzoyl chloride, followed by the reaction of the resulting product with 4-methylphenol and then with benzylamine. The final product is obtained through the esterification of the resulting intermediate with diethyl sulfate. The synthesis of diethyl [(benzoylamino)methyl](4-methylphenoxy)malonate is a relatively complex process that requires careful attention to detail and proper handling of reagents.
Propriétés
IUPAC Name |
diethyl 2-(benzamidomethyl)-2-(4-methylphenoxy)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-4-27-20(25)22(21(26)28-5-2,29-18-13-11-16(3)12-14-18)15-23-19(24)17-9-7-6-8-10-17/h6-14H,4-5,15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWPZYYJPXVTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)C1=CC=CC=C1)(C(=O)OCC)OC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(benzamidomethyl)-2-(4-methylphenoxy)propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B5216846.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)
![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)
![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)
![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)
![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)
![3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5216939.png)

![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)